tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate
Description
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-11-9-19-12(15-11)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,16,17) |
InChI Key |
BGEDTHGKLBEQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate
General Synthetic Strategy
The preparation of this compound generally involves two key steps:
- Step 1: Synthesis of the 2-phenyl-1,3-thiazole core.
- Step 2: Introduction of the tert-butyl carbamate protecting group at the 4-position of the thiazole ring.
The carbamate group is typically introduced via reaction with a carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate in the presence of a base.
Reported Synthetic Routes
Route via Direct Carbamoylation of 2-Phenyl-1,3-thiazol-4-amine
- Starting Material: 2-phenyl-1,3-thiazol-4-amine
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate)
- Solvent: Methanol, tetrahydrofuran (THF), or dichloromethane (DCM)
- Conditions: Room temperature to mild heating (0–40 °C)
- Reaction Time: 1–24 hours depending on conditions
- Workup: Aqueous extraction, organic layer separation, drying, and purification by column chromatography or recrystallization
This method is widely used due to its simplicity and mild conditions. The amine group at the 4-position reacts with Boc2O to form the tert-butyl carbamate.
Alternative Route via Thiazole Ring Formation with Carbamate Precursor
- Starting Materials: α-haloketone (phenacyl halide derivative) and thiourea or thioamide derivatives
- Reagents: Carbamate source such as Boc-protected amines or carbamoyl chlorides
- Solvent: Ethanol, methanol, or acetonitrile
- Conditions: Reflux or room temperature stirring
- Reaction Time: Several hours to overnight
- Workup: Filtration, washing, and purification by recrystallization
This approach forms the thiazole ring with the carbamate group already installed or introduced immediately after ring closure.
Specific Example from Literature
A representative synthesis inspired by related compounds (e.g., tert-butyl N-(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbamate) involves:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1. Preparation of 2-phenylthiazol-4-amine | Reaction of phenacyl bromide with thiourea in ethanol under reflux | ~70-85% | Formation of 1,3-thiazole ring |
| 2. Carbamoylation | Treat 2-phenylthiazol-4-amine with di-tert-butyl dicarbonate and triethylamine in methanol at room temp | 60-75% | Boc protection of amine group |
This sequence is typical and provides the target compound in moderate to good yields.
Reaction Conditions and Optimization
Solvent Effects
- Methanol and THF are common solvents for carbamoylation.
- Methanol facilitates solubility of reagents and byproducts.
- THF offers good control over reaction temperature and is inert.
Base Selection
- Triethylamine is the preferred base to scavenge HCl formed during carbamoylation.
- Sodium bicarbonate or sodium carbonate can also be used for milder conditions.
Temperature and Time
- Room temperature reactions minimize side reactions.
- Prolonged reaction times (up to 24 h) ensure complete conversion.
Purification Techniques
- Extraction: Aqueous workup to remove inorganic salts.
- Chromatography: Silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexanes).
- Recrystallization: From methanol or ethyl acetate to obtain pure crystalline product.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Starting amine | 2-Phenyl-1,3-thiazol-4-amine |
| Carbamoylating agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine, sodium bicarbonate |
| Solvent | Methanol, THF |
| Temperature | 0–40 °C (commonly room temperature) |
| Reaction time | 1–24 hours |
| Yield | 60–85% |
| Purification | Extraction, silica gel chromatography, recrystallization |
In-Depth Research Findings and Notes
- The thiazole ring formation is typically efficient via condensation of phenacyl halides with thiourea derivatives.
- Carbamate protection stabilizes the amine functionality and facilitates further synthetic transformations.
- Crystalline forms of related carbamates have been reported, indicating potential for solid-state characterization.
- The presence of the phenyl substituent at the 2-position influences electronic properties and reactivity during carbamoylation.
- Side reactions such as over-carbamoylation or hydrolysis can be minimized by controlling moisture and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It is used in assays to evaluate its efficacy against different pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs aimed at developing new treatments for infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogs
Structural and Electronic Effects
Substituent Position :
- 2-Phenyl (Hypothetical) : The phenyl group at position 2 enhances π-π stacking interactions, critical in drug-receptor binding. The Boc group at position 4 offers steric protection and synthetic versatility.
- 2-Bromo () : Bromine’s electronegativity polarizes the thiazole ring, facilitating cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions).
- 2-Methyl () : The methyl group increases lipophilicity (logP) but reduces reactivity toward electrophiles due to steric hindrance.
Heterocycle Core :
Physicochemical Properties
- Molecular Weight : Ranges from 200.26 g/mol (unsubstituted thiazole, ) to 283.39 g/mol (piperidinyl analog, ), influencing permeability and pharmacokinetics.
- Melting Points: Limited data in evidence, but analogous Boc-protected thiazoles typically exhibit MPs between 150–200°C due to crystalline packing (e.g., reports 163–166°C for a furan-thiazole hybrid) .
Biological Activity
Tert-butyl N-(2-phenyl-1,3-thiazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The compound features a thiazole ring linked to a phenyl group and a tert-butyl carbamate moiety. Its molecular formula is C13H16N2O2S, which contributes to its lipophilicity and potential bioactivity. The presence of the thiazole ring is particularly significant as it is known to enhance biological interactions due to its planar structure and electron delocalization properties.
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial and antifungal activities. These compounds can disrupt microbial growth through various mechanisms, including interference with cell wall synthesis and metabolic pathways. For instance, studies have shown that similar thiazole compounds inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Potential
The compound also shows promise as an anticancer agent. Thiazole derivatives have been reported to inhibit tumor cell proliferation by targeting specific biochemical pathways involved in cancer progression. For example, they can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as those associated with cancer or microbial metabolism.
- Receptor Modulation : It can bind to specific receptors, influencing cellular responses that lead to therapeutic effects.
- Oxidative Stress Pathway : By acting as an antioxidant, it can reduce oxidative stress within cells, which is crucial for preventing cellular damage .
Case Studies
Several studies have investigated the biological activity of thiazole-based compounds:
- Antitrypanosomal Activity : A study focused on the antitrypanosomal effects of thiazole derivatives found that certain compounds exhibited significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compounds were screened for their ability to inhibit trypanosome growth at low concentrations .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxicity of thiazole derivatives against human embryonic kidney (HEK) cells. The selectivity index (SI) was calculated to assess the therapeutic window of these compounds, indicating their potential for further development .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | Contains thiadiazole instead of thiazole | Exhibits different biological activities |
| tert-butyl [(1S)-2-[4-(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-carbamate | Incorporates methoxy group | Enhanced solubility |
| tert-butyl [(4-chloromethyl)-1,3-thiazol-2-yl]carbamate | Contains chlorine substituent | Potentially increased reactivity |
This table highlights the diversity within the class of thiazole-containing carbamates and underscores how structural variations can influence biological activity.
Q & A
Q. Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield | 65–85% |
| Purity Check | ¹H NMR (δ 1.45 ppm: Boc CH₃), HRMS |
Advanced Question: How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
Methodological Answer :
For X-ray crystallography:
- Disorder Handling : Use SHELXL (via PART instructions) to model split positions for disordered tert-butyl groups. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning : If twinning is detected (e.g., via ROTAX in PLATON), refine using the TWIN/BASF commands in SHELXL .
- Validation : Cross-check with R₁ (> 0.05 may indicate issues) and ensure Flack parameter < 0.1 for absolute structure determination .
Q. Example Refinement Table :
| Metric | Value (Ideal Range) |
|---|---|
| R₁ (all data) | 0.042–0.055 |
| wR₂ | 0.098–0.125 |
| CCDC Deposition | Validate via CheckCIF |
Basic Question: What spectroscopic techniques are optimal for characterizing this carbamate?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify Boc protons (δ 1.45 ppm, singlet) and thiazole C-2 (δ 125–130 ppm). Use DEPT-135 to confirm CH₂/CH₃ groups .
- HRMS : Electrospray ionization (ESI+) with m/z calculated for C₁₄H₁₇N₂O₂S: 289.1018 (M+H⁺) .
- IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced Question: How can stereochemical ambiguities in derivatives (e.g., chiral bicyclic analogs) be resolved?
Q. Methodological Answer :
- X-ray Crystallography : Use ORTEP-3 to visualize anisotropic displacement ellipsoids and confirm absolute configuration. For chiral centers, refine Flack x parameter .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA-3 column (hexane:IPA 90:10, 1 mL/min). Retention times should differ by >2 minutes for baseline resolution .
Q. Example HPLC Conditions :
| Column | Mobile Phase | Rt (minutes) |
|---|---|---|
| Chiralpak IA-3 | Hexane:IPA (90:10) | 8.2 (R), 10.5 (S) |
Advanced Question: What strategies mitigate air/moisture sensitivity during functionalization (e.g., deprotection)?
Q. Methodological Answer :
- Boc Deprotection : Use TFA (2 eq.) in anhydrous DCM under N₂ at 0°C. Monitor by TLC (disappearance of Boc spot at Rf 0.5 in 30% EtOAc/hexane) .
- Schlenk Techniques : Conduct reactions in flame-dried glassware under argon. Use molecular sieves (3Å) for solvent drying .
Safety Note : Ensure fume hood use and avoid exposure to TFA vapors (corrosive) .
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?
Q. Methodological Answer :
- Impurity Analysis : Compare with reference spectra (e.g., HSQC to assign coupling). For example, residual DMF (δ 2.92 ppm) may persist; re-purify via trituration with diethyl ether .
- Tautomeric Forms : If thiazole tautomerism is suspected (e.g., H/D exchange), perform NMR in DMSO-d₆ at elevated temperatures (50°C) to sharpen peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
